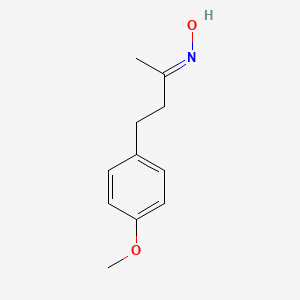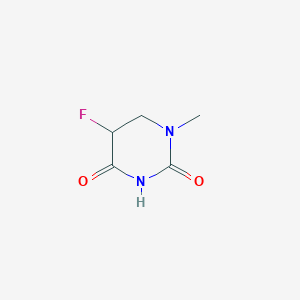
5-Fluoro-1-methyl-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1-methylpyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. This compound is of significant interest in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas. The presence of a fluorine atom in the pyrimidine ring enhances its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the fluorination of 1-methylpyrimidine-2,4(1H,3H)-dione. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of 5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
化学反应分析
Types of Reactions
5-Fluoro-1-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorine position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: N-oxides of 5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
5-Fluoro-1-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its effects on nucleic acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit thymidylate synthase.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The primary mechanism of action of 5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts DNA replication and cell division, leading to cytotoxic effects, particularly in rapidly dividing cancer cells.
相似化合物的比较
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used extensively in cancer treatment.
5-Fluoro-2’-deoxyuridine: A nucleoside analog with similar anticancer properties.
Uniqueness
5-Fluoro-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other fluorinated pyrimidines. Its methyl group at the 1-position and fluorine at the 5-position provide a distinct profile in terms of enzyme interaction and metabolic stability.
属性
分子式 |
C5H7FN2O2 |
|---|---|
分子量 |
146.12 g/mol |
IUPAC 名称 |
5-fluoro-1-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7FN2O2/c1-8-2-3(6)4(9)7-5(8)10/h3H,2H2,1H3,(H,7,9,10) |
InChI 键 |
BXXWCCUFKUPVGB-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C(=O)NC1=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


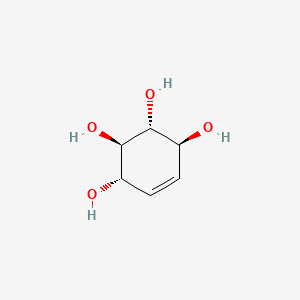
![5-Chloro-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12355701.png)
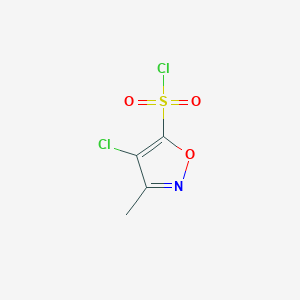
![1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one,monohydrochloride](/img/structure/B12355716.png)

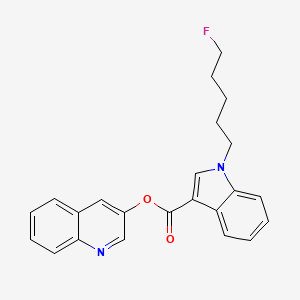
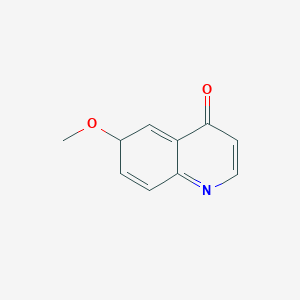
![2-[4-[2-Fluoro-5-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]phenyl]pyrazol-1-yl]ethanol](/img/structure/B12355733.png)
![5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one hydrochloride](/img/structure/B12355735.png)
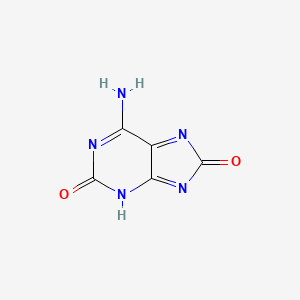
![2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one](/img/structure/B12355757.png)
![2-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B12355761.png)
